molecular formula C10H17NOS B1445017 2-(Thiomorpholin-4-yl)cyclohexan-1-one CAS No. 1248999-41-8

2-(Thiomorpholin-4-yl)cyclohexan-1-one

Cat. No. B1445017
M. Wt: 199.32 g/mol
InChI Key: NUMHVMMCNPVKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The molecular weight of 2-(Thiomorpholin-4-yl)cyclohexan-1-one is 199.32 . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as melting point, boiling point, solubility, etc.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity: Compounds involving thiomorpholine derivatives, including 2-(Thiomorpholin-4-yl)cyclohexan-1-one, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some of these compounds exhibit excellent antibacterial activity against various pathogens, making them potential candidates for therapeutic applications (Kardile & Kalyane, 2010), (Battula et al., 2016).

Role in Medicinal Chemistry

  • Building Blocks in Medicinal Chemistry: Thiomorpholine and its derivatives, including 2-(Thiomorpholin-4-yl)cyclohexan-1-one, serve as essential building blocks in medicinal chemistry. They are utilized in synthesizing novel compounds with potential therapeutic effects. Some of these derivatives have even progressed to human clinical trials, indicating their significance in drug development and medicinal research (Walker & Rogier, 2013).

Chemical Synthesis and Applications

  • Chemoselective Hydroxymethylation: The thiomorpholine ring, including the 2-(Thiomorpholin-4-yl)cyclohexan-1-one structure, has been used in chemical reactions such as chemoselective hydroxymethylation. This process is crucial for synthesizing novel compounds, which have various applications in chemical research and potentially in pharmaceuticals (Krishnaraj & Muthusubramanian, 2012).

properties

IUPAC Name

2-thiomorpholin-4-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMHVMMCNPVKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiomorpholin-4-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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